molecular formula C13H14N2O B8010903 N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B8010903
M. Wt: 214.26 g/mol
InChI Key: GWQWUOBITCOLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a norbornene-derived carboxamide featuring a pyridin-3-yl substituent. These analogs are synthesized via carbodiimide-mediated coupling reactions (e.g., DCC/HOBt) and evaluated for serotoninergic receptor binding, stereochemical effects, and physicochemical properties .

Properties

IUPAC Name

N-pyridin-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-5,8-10,12H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWUOBITCOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate

The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then coupled with pyridin-3-amine.

Procedure :

  • Activation :

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+SOCl2refluxAcyl chloride+SO2+HCl\text{Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}_2 + \text{HCl}
    • Conditions : Reflux in anhydrous THF or DCM for 2–4 hours.

    • Yield : >90% conversion.

  • Coupling :
    The acyl chloride is treated with pyridin-3-amine in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl:

    Acyl chloride+NH2-pyridin-3-ylbaseThis compound\text{Acyl chloride} + \text{NH}_2\text{-pyridin-3-yl} \xrightarrow{\text{base}} \text{this compound}
    • Solvent : Dichloromethane or THF.

    • Yield : 70–80% after purification by recrystallization.

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) to activate the carboxylic acid. This approach avoids handling corrosive acyl chlorides.

Procedure :

  • Activation :

    COOH+EDC+HOSuActive ester+Urea byproduct\text{COOH} + \text{EDC} + \text{HOSu} \rightarrow \text{Active ester} + \text{Urea byproduct}
    • Conditions : 0–5°C in DMF or acetonitrile for 1 hour.

  • Amine Coupling :
    Pyridin-3-amine is added, and the mixture is stirred at room temperature for 12–24 hours.

    • Yield : 65–75% after column chromatography.

Optimization and Challenges

Steric and Electronic Effects

The bicyclo[2.2.1]heptene system imposes significant steric hindrance, slowing reaction kinetics. Strategies to mitigate this include:

  • High-Dilution Conditions : Reduces intermolecular interactions.

  • Catalytic DMAP : Accelerates acylation by stabilizing transition states.

Purification

  • Recrystallization : Ethanol/water mixtures are effective for final product isolation.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted amine and byproducts.

Comparative Data Table

MethodReagentsConditionsYield (%)Purity (%)Source
Acid Chloride CouplingSOCl₂, Pyridin-3-amineReflux, 4h7895
EDC/HOSu MediatedEDC, HOSu, Pyridin-3-amineRT, 24h7290

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of alkylated pyridine derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the activity of various kinases involved in cancer progression, such as c-KIT, which is critical in gastrointestinal stromal tumors (GISTs) . The ability to target specific mutations in these kinases makes such compounds promising candidates for targeted cancer therapies.

Mechanism of Action

The mechanism through which this compound exerts its effects often involves the inhibition of key signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor growth .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. These methods are crucial for the development of analogs with enhanced biological activity or improved pharmacokinetic properties.

Case Study: Synthesis Pathway

A notable synthesis pathway includes the following steps:

  • Formation of Bicyclic Core : Utilizing norbornene derivatives as starting materials.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
  • Carboxamide Formation : Employing amide coupling techniques to finalize the structure.

This systematic approach allows for the exploration of various substituents on the bicyclic framework, potentially leading to compounds with optimized properties for therapeutic use.

Therapeutic Applications

Targeted Therapy in Oncology

Given its ability to inhibit specific kinases associated with cancer, this compound could be developed into a targeted therapy for cancers characterized by c-KIT mutations . This specificity is vital for reducing side effects associated with conventional chemotherapy.

Potential in Other Diseases

Beyond oncology, there is potential for this compound to be explored in other therapeutic areas, including:

  • Neurological Disorders : Investigating neuroprotective effects.
  • Inflammatory Diseases : Assessing anti-inflammatory properties through modulation of relevant pathways.

Material Science Applications

Polymer Chemistry

This compound can also find applications in polymer chemistry, particularly as a monomer or additive in the synthesis of advanced materials with specific mechanical and thermal properties . The unique bicyclic structure contributes to enhanced stability and performance in various applications.

Application AreaSpecific Use CasePotential Benefits
OncologyTargeted therapy for GISTReduced side effects
NeurologyNeuroprotective agentsImproved patient outcomes
Polymer ChemistryMonomer for high-performance materialsEnhanced material properties

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic structure can fit into hydrophobic pockets, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide and similar compounds:

Compound Substituent Synthesis Method Isomer Separation Key Findings
This compound Pyridin-3-yl Not explicitly reported; likely via DCC/HOBt coupling of pyridin-3-amine Not reported Hypothesized to exhibit enhanced π-π stacking due to pyridine moiety.
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (2) 3-Chloropropyl DCC/HOBt coupling of 3-chloropropan-1-amine hydrochloride None Intermediate for piperazine derivatives; no stereoisomers reported.
Norbo-1 (Exo-N-(3-(4-phenylpiperazin-1-yl)propyl)) 4-Phenylpiperazine-propyl (exo) Condensation of intermediate 2 with 4-phenylpiperazine Silica gel chromatography Exo isomer shows higher serotonin receptor (5-HT1A) affinity .
Norbo-27/28 (Furan-2-carbonylpiperazine derivatives) Furan-2-carbonylpiperazine Similar to Norbo-1, with furan substitution Converted to HCl salts Enhanced solubility; stereochemical impact on receptor binding under study.
CA-Nor1 6-Chlorohexyl-ethoxyethyl General Procedure A (DCC/HOBt coupling) NMR-confirmed purity Designed for self-labeling protein tags; rigid norbornene core aids stability.
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide 2-Chloro Resolution via crystallization X-ray diffraction Precursor to ketones; absolute configuration affects hydrogen-bonding networks.

Key Structural and Functional Insights

Stereochemical Impact: Exo isomers (e.g., Norbo-1) generally exhibit higher receptor affinity than endo isomers due to reduced steric hindrance . 2-Chloro derivatives demonstrate that stereochemistry governs hydrogen-bonding capacity, which may influence bioavailability .

Substituent Effects: Piperazine derivatives: Bulky groups (e.g., 4-phenylpiperazine) enhance serotonin receptor binding but reduce solubility . Halogenated chains: Chloropropyl or chlorohexyl groups (e.g., compound 2, CA-Nor1) improve intermediate reactivity for further derivatization . Heterocycles: Pyridine or furan moieties may alter electronic properties and metabolic stability compared to aliphatic chains.

Synthetic Challenges :

  • Isomer separation (endo vs. exo) is critical for pharmacological activity but requires silica gel chromatography or crystallization .
  • Hydrophobic substituents (e.g., phenylpiperazine) necessitate salt formation (e.g., HCl) for improved solubility .

Biological Activity

N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound of increasing interest in pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

This compound can be characterized by its bicyclic structure, which contributes to its biological activity. The presence of the pyridine ring enhances its interaction with various biological targets, particularly in the central nervous system.

Receptor Interactions

Recent studies have evaluated the binding affinities of this compound to several receptors, notably serotonin receptors (5-HT) and potassium channels (KCNQ).

  • Serotonin Receptors : The compound has shown promising results as an agonist for 5-HT receptors, particularly 5-HT_1A and 5-HT_2A. Functional assays indicate that it exhibits submicromolar potency in activating these receptors, which are crucial for various neurological functions and disorders .
  • Potassium Channels : In a study focused on KCNQ channels (specifically KCNQ2 and KCNQ4), this compound demonstrated selective channel opening activity with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating its potential as a therapeutic agent for conditions related to neuronal excitability .

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed through various in vitro and in vivo studies:

  • In Vitro Studies : Assays have shown that this compound can induce significant contractions in smooth muscle tissues through its action on 5-HT_2A receptors, suggesting its potential role in modulating gastrointestinal motility .
  • In Vivo Studies : Animal models have been utilized to evaluate the anticonvulsant properties of the compound, particularly in models of induced seizures where it demonstrated neuroprotective effects .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity:

Structural Feature Impact on Activity
Pyridine RingEnhances receptor affinity
Bicyclic FrameworkStabilizes binding interactions
Amide GroupInfluences solubility and bioavailability

Research indicates that modifications to the pyridine substituents can significantly alter receptor affinity and selectivity, providing a pathway for optimizing the compound's pharmacological profile .

Case Studies

Several case studies illustrate the efficacy of this compound in different therapeutic contexts:

  • Neurological Disorders : In models simulating anxiety and depression, compounds similar to N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene derivatives have shown promise in reducing symptoms through their action on serotonin pathways.
  • Cardiovascular Effects : The modulation of potassium channels by this compound suggests potential applications in treating arrhythmias or other cardiovascular disorders by stabilizing cardiac myocyte excitability .

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide?

The compound can be synthesized via Diels-Alder cycloaddition using bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives and pyridin-3-amine. A reported method involves preparing the carboxylic acid as an activated ester (e.g., ethynyl ester) to facilitate amide bond formation with the pyridine moiety . Multi-step protocols, such as those described for structurally similar carboxamides, may include base-mediated coupling (e.g., sodium carbonate or triethylamine) to optimize yield and purity .

Q. How is the structural integrity of this compound validated experimentally?

Characterization typically employs IR spectroscopy (to confirm amide C=O and N-H stretches) and 1H/13C NMR (to resolve bicycloheptene ring protons, pyridyl aromatic protons, and amide linkage signals). For example, bicyclo[2.2.1]heptene derivatives show distinct NMR shifts for bridgehead protons (δ 1.5–2.5 ppm) and olefinic protons (δ 5.5–6.5 ppm) . Comparative analysis with known bicycloheptane dicarboxamide analogs can resolve ambiguities .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) may enhance purity. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with ≥95% purity as a benchmark for research-grade material .

Advanced Research Questions

Q. How can regiochemical outcomes of the Diels-Alder reaction be controlled during synthesis?

Regioselectivity in bicycloheptene systems is influenced by steric and electronic factors. Computational modeling (DFT) predicts endo preference due to secondary orbital interactions between the diene and dienophile. Experimental validation using substituent effects (e.g., electron-withdrawing groups on the dienophile) can modulate reaction pathways .

Q. What strategies resolve contradictions in spectral data for bicycloheptene derivatives?

Discrepancies in NMR assignments (e.g., overlapping bridgehead proton signals) can be addressed via 2D NMR (COSY, HSQC) and comparison with NIST reference data for analogous bicyclo compounds . For example, bicyclo[3.1.0]hexane derivatives exhibit distinct NOE correlations between bridgehead and adjacent protons .

Q. How does the bicyclo[2.2.1]heptene scaffold influence pharmacological activity?

The rigid bicyclic framework enhances metabolic stability and target binding affinity. In vitro assays (e.g., albumin binding studies using ultrafiltration) for related carboxamides show that substituents on the pyridyl group modulate hydrophobicity and protein interaction . Structure-activity relationship (SAR) studies should prioritize modifying the pyridine ring (e.g., halogenation or methoxylation) to evaluate potency shifts .

Q. What mechanistic insights explain unexpected byproducts during amidation?

Competing acylation pathways (e.g., O-acylation vs. N-acylation) may occur if the amine nucleophile is insufficiently activated. Kinetic studies under varying pH and temperature conditions, coupled with LC-MS monitoring, can identify intermediates. Base selection (e.g., DBU vs. Na2CO3) significantly impacts reaction specificity .

Methodological Considerations

  • Experimental Design : For reproducibility, document reaction parameters (solvent, temperature, catalyst) and validate purity at each step. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .
  • Data Interpretation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments . For advanced SAR, combine docking simulations (e.g., AutoDock) with in vitro binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.